molecular formula C13H16BrNO2 B584977 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 CAS No. 1215336-46-1

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8

Cat. No.: B584977
CAS No.: 1215336-46-1
M. Wt: 306.229
InChI Key: URHLNHVYMNBPEO-RXCFTJSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is the dopamine D2 receptors and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

This compound acts as a partial agonist at dopamine D2 receptors and 5-HT1A receptors It also acts as an antagonist at 5-HT2A receptors , meaning it blocks the action of serotonin at these receptors.

Biochemical Pathways

The compound’s interaction with dopamine D2 and 5-HT1A receptors influences the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, and cognition. By modulating these pathways, this compound can help to balance neurotransmitter levels and alleviate symptoms of mental disorders.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of neurotransmitter activity. By acting as a partial agonist and antagonist at specific receptors, it can help to balance neurotransmitter levels and regulate neuronal activity . This can lead to improvements in symptoms of mental disorders such as schizophrenia.

Safety and Hazards

The safety data sheet for a similar compound, “1-(4-Bromobutoxy)-4-fluorobenzene”, suggests that it may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-3,4-dihydroquinolin-2-one.

    Alkylation: The hydroxy group of 7-hydroxy-3,4-dihydroquinolin-2-one is alkylated using 1,4-dibromobutane in the presence of a base such as potassium carbonate. .

    Deuteration: The final step involves the incorporation of deuterium atoms to obtain the deuterated derivative, this compound. This can be achieved through catalytic hydrogen-deuterium exchange reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction .

Comparison with Similar Compounds

Similar Compounds

    7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one: Similar in structure but with a chlorine atom instead of bromine.

    7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2-one: Contains a methoxy group instead of a bromine atom.

    7-(4-Fluorobutoxy)-3,4-dihydroquinolin-2-one: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 makes it more reactive in nucleophilic substitution reactions compared to its chloro, methoxy, and fluoro analogs. Additionally, the deuterated form provides unique advantages in isotope labeling studies .

Properties

IUPAC Name

7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLNHVYMNBPEO-RXCFTJSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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